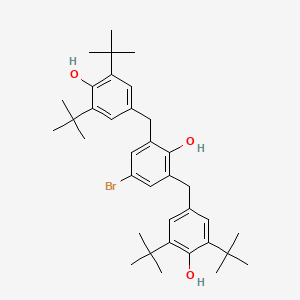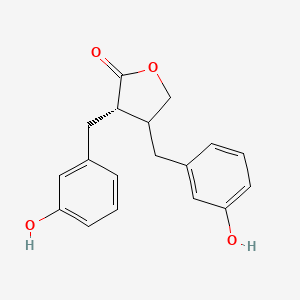
(+/-)-Enterolactone-13c3
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac Enterolactone -13C3: is a labeled form of enterolactone, a mammalian lignan derived from plant lignans. Enterolactone is known for its phytoestrogenic properties and is a significant metabolite in the human body, often associated with various health benefits, including potential anti-cancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac Enterolactone -13C3 involves several steps, starting from commercially available precursors. One common method includes the stereoselective alkylation of diisopropyl malate, followed by saponification to yield succinic acids. Acetalization then affords dioxolanones, which are further alkylated and reduced to produce the desired lactone lignans .
Industrial Production Methods: Industrial production of rac Enterolactone -13C3 typically involves large-scale synthesis using similar routes as described above, but optimized for higher yields and purity. The process includes rigorous purification steps to ensure the labeled compound meets the required standards for research and industrial applications .
Chemical Reactions Analysis
Types of Reactions: rac Enterolactone -13C3 undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different derivatives, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Scientific Research Applications
rac Enterolactone -13C3 has a wide range of applications in scientific research:
Mechanism of Action
rac Enterolactone -13C3 exerts its effects primarily through its interaction with estrogen receptors. It acts as a phytoestrogen, binding to estrogen receptors and modulating their activity. This interaction can influence various cellular pathways, including those involved in cell proliferation, apoptosis, and hormone metabolism . The compound’s ability to inhibit cancer cell proliferation is particularly notable, making it a subject of interest in cancer research .
Comparison with Similar Compounds
Enterodiol: Another mammalian lignan with similar estrogenic properties but less potent than enterolactone.
Secoisolariciresinol: A plant lignan that is a precursor to enterolactone and enterodiol.
Matairesinol: Another precursor lignan that is metabolized to enterolactone in the human body.
Uniqueness: rac Enterolactone -13C3 is unique due to its labeled carbon atoms, which make it particularly useful in tracer studies and metabolic research. Its strong estrogenic activity and potential anti-cancer properties also distinguish it from other similar compounds .
Properties
Molecular Formula |
C18H18O4 |
|---|---|
Molecular Weight |
298.3 g/mol |
IUPAC Name |
(3S)-3,4-bis[(3-hydroxyphenyl)methyl]oxolan-2-one |
InChI |
InChI=1S/C18H18O4/c19-15-5-1-3-12(8-15)7-14-11-22-18(21)17(14)10-13-4-2-6-16(20)9-13/h1-6,8-9,14,17,19-20H,7,10-11H2/t14?,17-/m0/s1 |
InChI Key |
HVDGDHBAMCBBLR-JRZJBTRGSA-N |
Isomeric SMILES |
C1C([C@@H](C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Canonical SMILES |
C1C(C(C(=O)O1)CC2=CC(=CC=C2)O)CC3=CC(=CC=C3)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


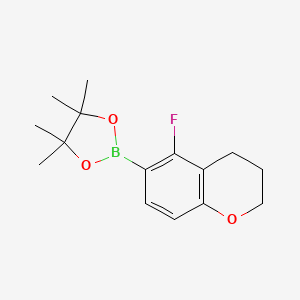
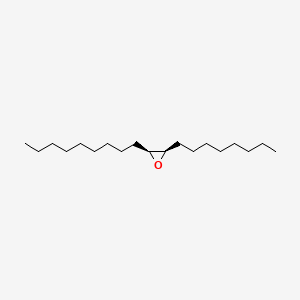
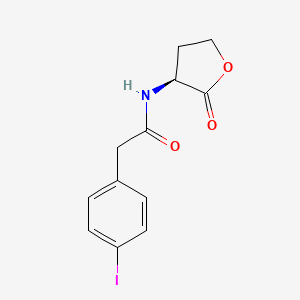
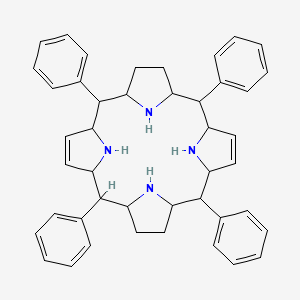
![(2R,3R,4R,5R,6S)-2-[[(2R,3S,4S,5R,6R)-6-[2-(3,4-dihydroxyphenyl)-2-hydroxyethoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-methyloxane-3,4,5-triol](/img/structure/B15287500.png)
![4-Hydroxy-alpha-[2-[[(4-hydroxyphenyl)methyl]amino]propyl]-benzenemethanol](/img/structure/B15287504.png)
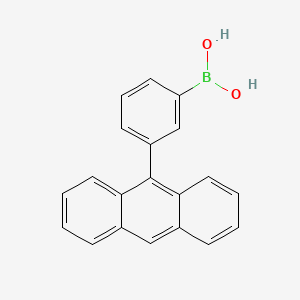
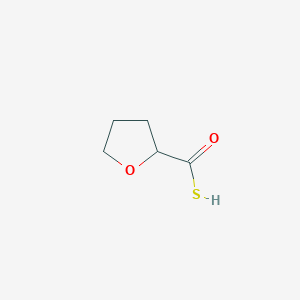
![3-[1-(4-Chlorobenzyl)-5-(2-Fluoro-2'-Methylbiphenyl-4-Yl)-3-Methyl-1h-Indol-2-Yl]-2,2-Dimethylpropanoic Acid](/img/structure/B15287508.png)
![5-Fluoro-N-(1-([6-(trifluoromethyl)pyridin-3-YL]carbonyl)piperidin-4-YL)indoline-1-carboxamide](/img/structure/B15287512.png)
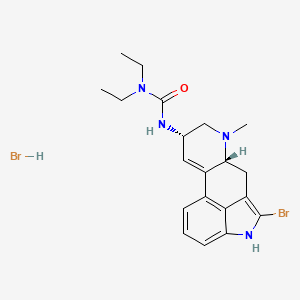
![2-[4-[3-(2-Chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl 4-aminobutanoate;methanesulfonic acid](/img/structure/B15287525.png)
![methyl 2-[3-oxo-2-[(Z)-pent-1-enyl]cyclopentyl]acetate](/img/structure/B15287542.png)
